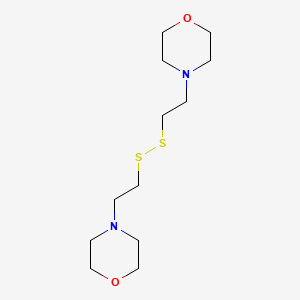
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine is a chemical compound with the molecular formula C12H24N2O2S2. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-(4-morpholinyl)ethanethiol with 2-chloroethylmorpholine in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog with similar structural features but lacking the disulfide linkage.
4-(2-Morpholin-4-yl-ethyl)morpholine: A related compound with a similar morpholine backbone but different substituents
Uniqueness
4-(2-((2-(4-Morpholinyl)ethyl)dithio)ethyl)morpholine is unique due to its disulfide linkage, which imparts distinct chemical and biological properties. This feature allows it to participate in redox reactions and form reversible covalent bonds, making it valuable in various applications .
特性
CAS番号 |
55263-35-9 |
|---|---|
分子式 |
C12H24N2O2S2 |
分子量 |
292.5 g/mol |
IUPAC名 |
4-[2-(2-morpholin-4-ylethyldisulfanyl)ethyl]morpholine |
InChI |
InChI=1S/C12H24N2O2S2/c1-7-15-8-2-13(1)5-11-17-18-12-6-14-3-9-16-10-4-14/h1-12H2 |
InChIキー |
RBNSDAUMPBNUJD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCSSCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


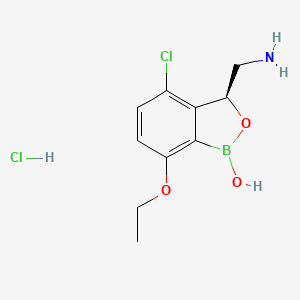

![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
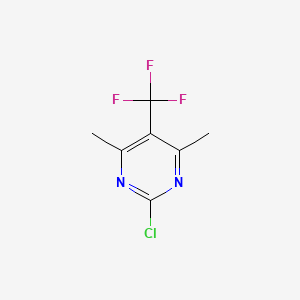
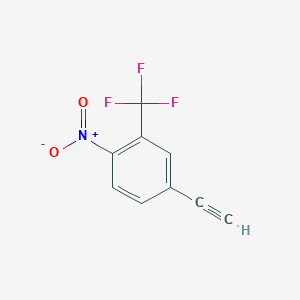
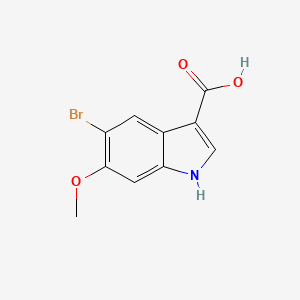

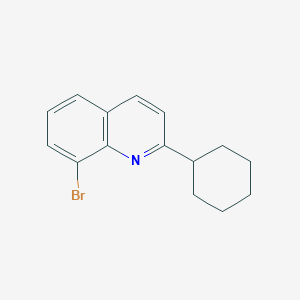

![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
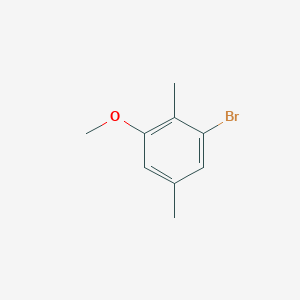
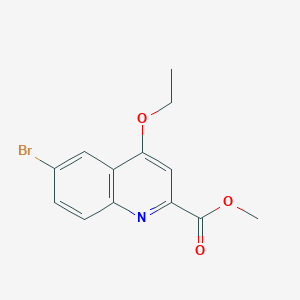
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
